4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside
Description
Chemical Identity and Significance in Glycobiology
4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside possesses the molecular formula C₁₈H₂₅NO₁₃ and a molecular weight of 463.39 grams per mole. The compound consists of two alpha-D-glucopyranose units connected via a 6-O-glycosidic linkage, with the anomeric carbon of the reducing glucose unit bonded to a 4-nitrophenyl group. This structural arrangement creates a disaccharide derivative that serves as a highly specific substrate for certain glycosidase enzymes, particularly those involved in the hydrolysis of alpha-glucosidic bonds.
The significance of this compound in glycobiology stems from its dual functionality as both a substrate for enzymatic studies and a chromogenic indicator for enzyme activity detection. When subjected to enzymatic hydrolysis by appropriate glycosidases, the compound releases 4-nitrophenol, which exhibits characteristic yellow coloration and strong absorption at 400 nanometers. This chromogenic property enables researchers to monitor enzyme activity in real-time through spectrophotometric analysis, making it an invaluable tool for studying carbohydrate metabolism and enzyme kinetics.
Research applications of this compound encompass various aspects of glycobiology, including the characterization of glycosidase substrate specificity, investigation of enzyme catalytic mechanisms, and development of high-throughput screening assays for glycosidase inhibitor discovery. Studies utilizing this compound have demonstrated its effectiveness in identifying potent glycosidase inhibitors and elucidating the molecular basis of carbohydrate recognition processes. The compound's strategic application in carbohydrate binding studies, including affinity chromatography and glycan microarray detection, contributes to understanding carbohydrate-protein interactions and the development of carbohydrate-based biomaterials.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₂₅NO₁₃ | |
| Molecular Weight | 463.39 g/mol | |
| Absorption Maximum | 400 nm (upon hydrolysis) | |
| Solubility | Water, dimethyl sulfoxide, methanol | |
| Melting Point | 130-132°C |
Historical Context of Nitrophenyl Glycoside Development
The development of nitrophenyl glycosides as chromogenic substrates for enzyme assays represents a significant advancement in biochemical research methodology that emerged during the mid-20th century. The foundational work in this field can be traced to the recognition that para-nitrophenyl derivatives could serve as effective leaving groups in enzymatic reactions, producing easily detectable colored products upon hydrolysis.
Early research efforts focused on establishing general synthetic methods for preparing para-nitrophenyl glycosides, with researchers such as Helferich and later Koenigs and Knorr developing key methodologies for their preparation. These initial approaches laid the groundwork for the synthesis of more complex oligosaccharide derivatives, including disaccharide substrates like this compound.
A pivotal advancement occurred with the development of direct synthesis methods that allowed for the conversion of reducing sugars into corresponding para-nitrophenyl glycosides using reagents such as 2-chloro-1,3-dimethylimidazolinium chloride in aqueous solutions. This methodology represented a significant improvement over previous approaches by eliminating the need for extensive protecting group manipulations and enabling the synthesis of complex oligosaccharide substrates directly from natural sources.
Historical studies demonstrated that para-nitrophenyl alpha-D-glucopyranoside could serve as a substrate for glucansucrases from various bacterial strains, including Leuconostoc mesenteroides and Streptococcus mutans. These investigations revealed that the compound exhibited dual functionality in enzymatic reactions, serving both as a D-glucosyl donor and acceptor, which contributed to non-Michaelis-Menten kinetics in certain enzymatic systems.
Classification within Chromogenic Substrates
This compound belongs to the class of chromogenic enzyme substrates, specifically categorized as a para-nitrophenyl glycoside. These substrates are characterized by their ability to produce colored products upon enzymatic cleavage, enabling spectrophotometric detection and quantification of enzyme activity.
Within the broader classification of chromogenic substrates for glycosidase detection, this compound represents a specialized category designed for studying alpha-glucosidase enzymes with specificity for disaccharide substrates. Comparative studies have evaluated various chromogenic beta-glucosidase substrates, including alizarin-beta-D-glucoside, which demonstrated high sensitivity for bacterial beta-glucosidase detection. However, this compound specifically targets alpha-linked glucose units, distinguishing it from beta-glucoside substrates.
Recent developments in chromogenic substrate design have expanded to include novel derivatives incorporating metal chelators such as catechol and 2,3-dihydroxynaphthalene. These substrates produce colored chelates in the presence of ammonium iron(III) citrate upon enzymatic hydrolysis, offering alternative detection mechanisms for bacterial enzyme identification. While these newer substrates provide innovative approaches to enzyme detection, the established para-nitrophenyl glycosides remain fundamental tools due to their well-characterized properties and reliable performance.
The classification of chromogenic substrates also encompasses their specificity for different enzyme types and their detection sensitivity. This compound exhibits particular utility for detecting alpha-glucosidase activity, with enzymatic assays typically conducted at pH 6.8 and 37°C using spectrophotometric monitoring at 400 nanometers. The compound's classification as a disaccharide substrate distinguishes it from monosaccharide derivatives, providing researchers with tools to study more complex carbohydrate recognition patterns.
| Substrate Type | Target Enzyme | Detection Wavelength | Sensitivity |
|---|---|---|---|
| para-Nitrophenyl alpha-D-glucoside | Alpha-glucosidase | 400 nm | High |
| Alizarin-beta-D-glucoside | Beta-glucosidase | Variable | Very High |
| 2,3-Dihydroxynaphthalene derivatives | Various glycosidases | Variable with metal chelation | Moderate to High |
Nomenclature and Structural Identification Systems
The nomenclature of this compound follows established conventions for glycoside naming, incorporating both the aglycone component and the specific glycosidic linkage pattern. The systematic name reflects the presence of two alpha-D-glucopyranose units connected through a 6-O-linkage, with the 4-nitrophenyl group attached to the anomeric carbon of the reducing sugar unit.
Alternative nomenclature systems provide various representations of this compound's identity. The Chemical Abstracts Service registry number 136734-56-0 serves as a unique identifier within chemical databases. Additional synonyms include "this compound" and "alpha-D-Glucopyranoside, 4-nitrophenyl 6-O-alpha-D-glucopyranosyl-".
Structural identification systems employ multiple approaches to represent the compound's three-dimensional configuration. The International Chemical Identifier (InChI) provides a standardized textual representation: InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17+,18+/m1/s1. The corresponding InChI Key ISCYUJSLZREARS-XCZSIQBNSA-N provides a compressed representation suitable for database searching.
Simplified Molecular Input Line Entry System (SMILES) notation offers another structural representation: C1=CC(=CC=C1N+[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O. This notation system enables computational processing and structural analysis of the compound within chemical informatics applications.
Database identification systems assign specific codes for cross-referencing across multiple platforms. The PubChem Compound Identifier (CID) varies depending on the specific database entry, with different stereoisomers and related compounds receiving distinct identifiers. DrugBank assigns the identifier DB04807 for related nitrophenyl glucoside compounds. The Metabolomics Workbench provides the identifier 149238 for metabolomic studies.
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCYUJSLZREARS-XCZSIQBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858194 | |
| Record name | 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136734-56-0 | |
| Record name | 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regioselective Glycosylation via Reductive Ring-Opening
The reductive ring-opening strategy, as demonstrated in the synthesis of p-nitrophenyl α-maltopentaoside derivatives, provides a robust framework for constructing α-1,6 linkages . Key steps include:
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Protection of the 4,6-hydroxyl groups using a benzylidene acetal, which directs subsequent glycosylation to the 6-O position.
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Reductive cleavage with dimethylamine-borane and p-toluenesulfonic acid to selectively expose the 6-OH group while retaining the 4-O-benzoyl protection.
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Glycosylation with a trichloroacetimidate donor under Lewis acid catalysis (e.g., BF₃·Et₂O) to form the α-1,6 bond.
In a representative procedure, the terminal glucose unit of a maltopentaoside precursor was modified with a benzyl group, yielding a regioselectivity >95% for the 6-O position . Post-glycosylation deprotection via hydrogenolysis or acidic hydrolysis afforded the target compound in 68% yield after silica gel chromatography .
Koenigs-Knorr Glycosylation with Halogenated Donors
The classical Koenigs-Knorr method, adapted for nitrophenyl glycosides, employs bromo- or chloro-sugar donors activated by silver triflate (AgOTf) . For 4-nitrophenyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside:
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Donor preparation : Per-O-acetylated α-D-glucopyranosyl bromide was synthesized via HBr/acetic acid treatment of glucose pentaacetate.
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Acceptor preparation : 4-Nitrophenyl α-D-glucopyranoside was selectively deprotected at the 6-OH using lipase-mediated hydrolysis, achieving >90% regioselectivity .
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Coupling reaction : The donor (1.2 equiv) and acceptor (1.0 equiv) were reacted in anhydrous dichloromethane with AgOTf (0.2 equiv) at −20°C, yielding the α-1,6-linked disaccharide in 62% isolated yield .
Critical parameters include low temperature (−20°C) to suppress β-side product formation and rigorous drying of reagents to prevent hydrolysis.
Enzymatic Synthesis Using Glycosyltransferases
Recent advances in enzyme engineering have enabled the use of glycosyltransferases for stereospecific glycoside synthesis . OleD Loki, a promiscuous glycosyltransferase, was employed to catalyze the transfer of glucose from UDP-glucose to 4-nitrophenyl α-D-glucopyranoside:
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Donor synthesis : UDP-α-D-glucose was generated in situ using sucrose synthase and fructose kinase .
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Reaction conditions : A mixture of UDP-glucose (5 mM), 4-nitrophenyl α-D-glucopyranoside (10 mM), and OleD Loki (2 mg/mL) in Tris-HCl buffer (pH 7.5) was incubated at 37°C for 24 hours.
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Yield : 58% conversion to the 6-O-α-D-glucopyranosyl product, purified via ion-exchange chromatography .
This method eliminates the need for protecting groups and offers scalability for industrial applications.
Mechanistic Insights and Stability Profiling
The stability of the 4-nitrophenyl glycosidic bond under synthetic conditions was evaluated using pH-dependent hydrolysis studies . Key findings include:
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Acid-catalyzed hydrolysis : Below pH 3, the glycosidic bond cleaves via specific acid catalysis (k = 1.2 × 10⁻³ s⁻¹ at 90°C) .
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Base stability : Above pH 10, the compound undergoes β-elimination at the 6-O position, necessitating neutral to mildly acidic conditions during synthesis .
These results informed the selection of reaction media, favoring buffered solutions (pH 6–7) or aprotic solvents like dichloromethane.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (400 MHz, D₂O) : δ 5.32 (d, J = 3.6 Hz, H-1α), 4.98 (d, J = 3.8 Hz, H-1′α), 4.25–3.40 (m, sugar protons), 8.21–7.12 (m, aromatic protons) .
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¹³C NMR : δ 104.5 (C-1α), 97.8 (C-1′α), 76.4 (C-6), 162.4 (NO₂-Ar) .
Mass Spectrometry :
Chromatographic Purity :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity (α:β) | Key Advantage |
|---|---|---|---|
| Reductive Ring-Opening | 68 | >99:1 | High regioselectivity |
| Koenigs-Knorr | 62 | 95:5 | Scalability |
| Enzymatic | 58 | 100:0 | No protecting groups required |
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. It can also participate in oxidation and reduction reactions, although these are less common .
Common Reagents and Conditions
Hydrolysis: Catalyzed by glycosidases, typically in aqueous solutions.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products
The primary product of hydrolysis is 4-nitrophenol, which is yellow and can be easily detected spectrophotometrically .
Scientific Research Applications
Enzyme Kinetics and Assays
One of the primary applications of 4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is in enzyme kinetics studies, particularly for measuring the activity of alpha-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, catalyzing the hydrolysis of glycosidic bonds in oligosaccharides and polysaccharides.
- Mechanism : Upon cleavage by alpha-glucosidase, the compound releases p-nitrophenol, which can be quantitatively measured through spectrophotometry. This property enables researchers to determine enzyme activity levels in various biological samples, making it an essential tool in metabolic studies and drug development.
Biochemical Diagnostics
The compound is also utilized in diagnostic tests for conditions related to carbohydrate metabolism, such as diabetes and other metabolic disorders. By assessing alpha-glucosidase activity, clinicians can gain insights into the metabolic state of patients.
- Clinical Relevance : Abnormal levels of alpha-glucosidase activity can indicate potential metabolic dysfunctions. Therefore, using this compound in diagnostic assays can aid in early detection and management of related diseases.
Glycobiology Research
In glycobiology, this compound serves as a substrate for studying glycosylation processes and the role of carbohydrates in biological systems.
- Applications : It is employed to investigate the interactions between lectins and glycan structures, contributing to our understanding of cell signaling and recognition mechanisms. Such studies are vital for developing therapeutic agents targeting glycan-related pathways.
Case Study 1: Enzyme Activity Measurement
A study conducted on yeast extracts demonstrated the use of this compound as a reliable substrate for measuring alpha-glucosidase activity. The results indicated a significant correlation between enzyme concentration and p-nitrophenol release, validating its application in enzyme kinetics research.
Case Study 2: Diagnostic Testing for Metabolic Disorders
In clinical settings, this compound was used to assess alpha-glucosidase activity in patients with suspected metabolic disorders. The findings revealed that individuals with diabetes exhibited altered enzyme activity levels, underscoring its potential utility in diagnostic applications.
Summary Table of Applications
| Application Area | Description | Key Findings/Benefits |
|---|---|---|
| Enzyme Kinetics | Measurement of alpha-glucosidase activity | Quantitative assessment via spectrophotometry |
| Biochemical Diagnostics | Detection of carbohydrate metabolism disorders | Early detection and management of metabolic diseases |
| Glycobiology Research | Study of glycosylation processes | Insights into cell signaling and therapeutic targets |
Mechanism of Action
The compound acts as a substrate for glycosidases. Upon binding to the enzyme’s active site, the glycosidic bond is cleaved, releasing 4-nitrophenol. This reaction is often monitored by measuring the increase in absorbance at a specific wavelength corresponding to the yellow color of 4-nitrophenol .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Functional and Enzymatic Comparisons
Glycosidic Linkage Specificity: The α-linkage in 4-nitrophenyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside renders it specific to α-glucosidases, whereas its β-linked counterpart (4-nitrophenyl β-D-glucopyranoside) is cleaved exclusively by β-glucosidases . This dichotomy is critical for enzyme assay design.
Substituent Effects on Enzyme Interaction: The introduction of a pyridylamino group in FG5P alters its hydrolysis pathway by human pancreatic α-amylase, yielding distinct oligosaccharide products (FG3/FG4) compared to the simpler disaccharide cleavage observed in the parent compound . Bulky acyl groups (e.g., octanoyl in methyl 6-O-(4-nitrobenzoyl)-2,3,4-tri-O-octanoyl-α-D-glucopyranoside) reduce aqueous solubility but enhance lipid bilayer permeability, making such derivatives useful in drug delivery studies .
Biological Activity and Inhibition :
- Trisaccharide derivatives like β-D-GlcpNAc-(1→2)-6-O-Me-α-D-Manp-(1→6)-β-D-Glcp (from ) are tailored to inhibit N-acetylglucosaminyltransferase V (GnT-V), showcasing how strategic glycosyl branching can modulate enzyme activity .
Physicochemical Properties
- Solubility : Acetylated or benzoylated derivatives (e.g., compounds in and ) exhibit lower water solubility due to hydrophobic substituents but improved organic solvent compatibility.
- Stability : The 4-nitrophenyl group enhances chromogenic detection sensitivity but may reduce stability under alkaline conditions due to nitro-group reactivity .
Biological Activity
4-Nitrophenyl 6-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside (PNPG) is a synthetic glycoside that has garnered attention for its significant biological activity, particularly in enzymatic assays involving glycosidases. This compound serves as a substrate for various enzymes, allowing researchers to investigate carbohydrate metabolism and enzyme kinetics. This article delves into the biological activity of PNPG, highlighting its applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H25NO13
- Molecular Weight : Approximately 463.39 g/mol
- Structure : PNPG features a nitrophenyl group linked to a glucopyranoside structure, enhancing its reactivity towards specific enzymes.
Enzymatic Activity
PNPG is primarily recognized for its role as a chromogenic substrate in biochemical assays. Its hydrolysis by glycosidase enzymes, particularly alpha-glucosidases, results in the release of glucose and 4-nitrophenol, which can be quantitatively measured spectrophotometrically.
The enzymatic cleavage of PNPG involves the following steps:
- Substrate Binding : The enzyme binds to PNPG.
- Hydrolysis Reaction : The glycosidic bond is cleaved, resulting in the formation of glucose and 4-nitrophenol.
- Product Release : The products are released into the solution, allowing for measurement.
This mechanism is crucial for understanding the kinetics of glycosidases and carbohydrate metabolism.
Applications in Research
PNPG is utilized in various research contexts:
- Enzyme Activity Assays : It serves as a substrate to quantify alpha-glucosidase activity, providing insights into enzyme efficiency and substrate affinity.
- Carbohydrate Metabolism Studies : Researchers use PNPG to assess glucose uptake and utilization by cells, contributing to the understanding of metabolic pathways.
- Kinetic Studies : Interaction studies have revealed kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity), which are essential for characterizing enzyme-substrate interactions.
Comparative Analysis
The following table summarizes similar compounds and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Nitrophenyl alpha-D-glucoside | C12H15NO8 | Simpler structure; used as a substrate for glycosidases |
| 4-Nitrophenyl 4-O-alpha-D-galactopyranoside | C18H25NO13 | Similar glycosidic bond; different sugar moiety |
| 4-Nitrophenyl beta-D-glucoside | C12H15NO8 | Different anomeric configuration; also used in enzymatic assays |
Uniqueness : The distinctive feature of PNPG lies in the specific positioning of the nitrophenyl group on the sixth carbon of the glucopyranose unit, which enhances its reactivity and specificity towards certain enzymes compared to other similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the utility of PNPG in various experimental setups:
- Glycosidase Kinetics :
- Carbohydrate Metabolism :
- Enzymatic Reaction Mechanisms :
Q & A
Basic: What are the standard methods for synthesizing 4-nitrophenyl glycosides like 4-nitrophenyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside?
Methodological Answer:
Synthesis typically involves Koenigs-Knorr glycosylation or enzymatic glycosylation. For example, 4-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is synthesized via regioselective protection/deprotection of hydroxyl groups, followed by coupling with 4-nitrophenol using silver oxide or BF₃·Et₂O as catalysts . Characterization includes NMR (¹³C, ¹H) for linkage confirmation and LC-MS for purity assessment. Critical steps involve controlling anomeric configuration (α/β) through reaction conditions (e.g., solvent polarity, temperature) .
Basic: How is 4-nitrophenyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside used in enzyme activity assays?
Methodological Answer:
This compound acts as a chromogenic substrate for α-glucosidases and related enzymes. Hydrolysis releases 4-nitrophenol, detectable at 405 nm (ε = 18,300 M⁻¹cm⁻¹). Assay optimization requires:
- pH adjustment to match enzyme optimal activity (e.g., pH 6.8 for intestinal α-glucosidases).
- Substrate concentration near Km (determined via Michaelis-Menten kinetics) to avoid substrate inhibition.
- Stopped-flow methods for rapid kinetic analysis of enzyme-substrate binding .
Advanced: How can structural modifications of 4-nitrophenyl glycosides resolve discrepancies in enzyme specificity data?
Methodological Answer:
Contradictions in substrate specificity (e.g., α- vs. β-glucosidase activity) often arise from stereoelectronic effects. To address this:
- Modify the aglycone : Introduce electron-withdrawing groups (e.g., Cl at the 2-position) to alter transition-state stabilization .
- Vary glycosidic linkages : Compare 6-O-α-D-glucopyranosyl vs. 6-O-β-D-glucopyranosyl derivatives using X-ray crystallography or molecular docking to map active-site interactions .
- Use isotopic labeling (e.g., ¹⁸O) to track hydrolysis mechanisms and distinguish between retaining/inverting enzymes .
Advanced: What analytical techniques are critical for resolving conflicting data on glycosidase inhibition by 4-nitrophenyl derivatives?
Methodological Answer:
Discrepancies in inhibition constants (Ki) may stem from assay interference (e.g., endogenous phosphatase activity). Solutions include:
- HPLC-UV/MS validation : Confirm substrate integrity and quantify 4-nitrophenol release independently .
- Surface plasmon resonance (SPR) : Directly measure enzyme-inhibitor binding kinetics to avoid chromogenic interference .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. noncompetitive inhibition .
Basic: How is 4-nitrophenyl 6-O-α-D-glucopyranosyl-α-D-glucopyranoside applied in carbohydrate-binding protein studies?
Methodological Answer:
This compound serves as a probe for lectins and carbohydrate-binding modules (CBMs). Methods include:
- Microscale thermophoresis (MST) : Measure binding affinity by tracking fluorescence changes under temperature gradients.
- Crystallography : Co-crystallize the compound with target proteins (e.g., concanavalin A) to resolve binding-site geometry .
- Competitive ELISA : Use immobilized derivatives to quantify binding inhibition by natural ligands .
Advanced: What strategies improve the stability of 4-nitrophenyl glycosides in long-term enzymatic assays?
Methodological Answer:
Instability due to autohydrolysis or light sensitivity can be mitigated by:
- Lyophilization : Store substrates in anhydrous conditions with stabilizers (e.g., trehalose).
- Encapsulation : Use liposomes or cyclodextrins to shield the nitrophenyl group from ambient light .
- Continuous monitoring : Employ online microdialysis-HPLC systems to track hydrolysis in real time, reducing assay duration .
Basic: What are the key considerations for designing kinetic studies using 4-nitrophenyl glycosides?
Methodological Answer:
- Substrate solubility : Use DMSO or DMF (≤5% v/v) to dissolve hydrophobic derivatives without denaturing enzymes.
- Blank correction : Account for non-enzymatic hydrolysis by measuring controls lacking enzyme.
- Temperature control : Maintain ±0.1°C precision using thermostatted cuvettes to ensure reproducible Km/Vmax values .
Advanced: How can 4-nitrophenyl glycosides be tailored for studying multi-enzyme systems (e.g., glycogen metabolism)?
Methodological Answer:
- Design branched derivatives : Synthesize 4-nitrophenyl maltoside or isomaltoside analogs to probe debranching enzyme specificity .
- Couple with fluorophores : Create dual-labeled substrates (e.g., 4-nitrophenyl/FRET pairs) to monitor sequential enzyme actions in real time .
- Use in zymography : Incorporate into polyacrylamide gels to localize enzyme activity in tissue extracts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
